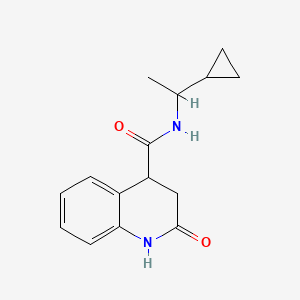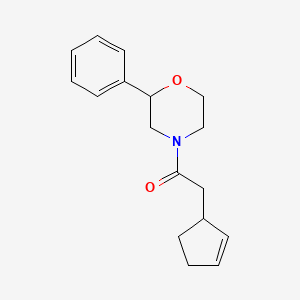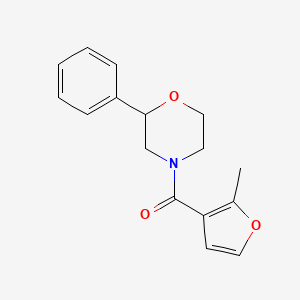
(2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone, also known as MPMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学研究应用
(2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The mechanism of action of (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone is not fully understood; however, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. For example, (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone has been found to activate the p53 pathway, which plays a critical role in the regulation of cell cycle and apoptosis. Additionally, (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone has been found to have various biochemical and physiological effects in vitro and in vivo. For example, (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory mediators. Additionally, (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone in lab experiments is its high potency and specificity towards its target molecules. Additionally, (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone has been found to have low toxicity and minimal side effects in animal models. However, one of the limitations of using (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone is its relatively short half-life, which may require frequent dosing in in vivo experiments.
未来方向
Several future directions for the research on (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone can be explored. Firstly, the mechanism of action of (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone needs to be further elucidated to fully understand its therapeutic effects. Secondly, the pharmacokinetics and pharmacodynamics of (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone need to be studied in more detail to optimize its dosing regimen. Thirdly, the potential applications of (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone in other diseases, such as cardiovascular and metabolic disorders, need to be investigated. Finally, the development of novel analogs of (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone with improved pharmacological properties may enhance its therapeutic potential.
Conclusion:
In conclusion, (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone is a chemical compound that has shown promising therapeutic potential in the treatment of various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone is still in its early stages, and further studies are needed to fully explore its therapeutic potential.
合成方法
The synthesis of (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone involves the reaction of 2-methylfuran-3-carboxylic acid with 2-phenylmorpholine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by the addition of a reducing agent, such as lithium aluminum hydride (LiAlH4). The resulting product is then purified through column chromatography to obtain pure (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone.
属性
IUPAC Name |
(2-methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-14(7-9-19-12)16(18)17-8-10-20-15(11-17)13-5-3-2-4-6-13/h2-7,9,15H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPUVGXILWDMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

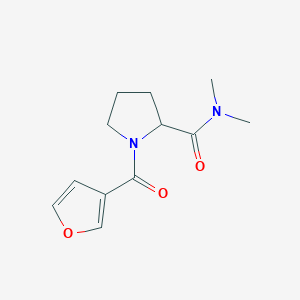
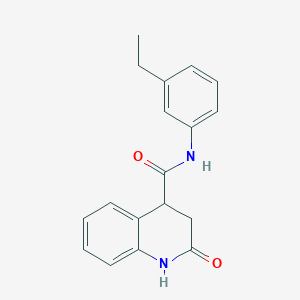
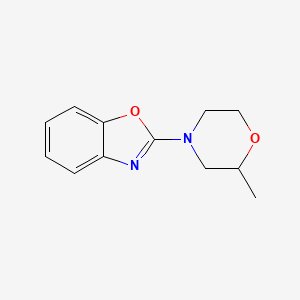
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
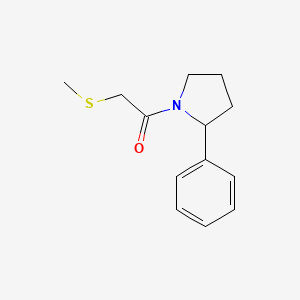


![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)


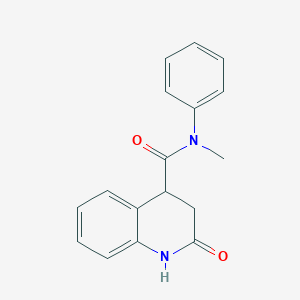
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
